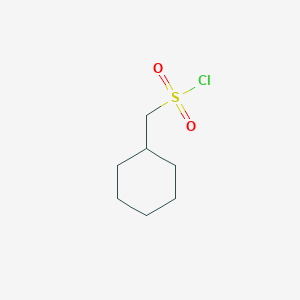
Cyclohexylmethanesulfonyl Chloride
Vue d'ensemble
Description
Cyclohexylmethanesulfonyl chloride (CMSC), also known as cyclohexylmethanesulfonyl chloride, is an organosulfur compound that is used in the synthesis of a variety of organic compounds. CMSC is a colorless liquid that is soluble in water and other organic solvents. It is a reagent used in organic synthesis and has been used in the synthesis of drugs, dyes, and other compounds. It is also used as a catalyst in various reactions.
Applications De Recherche Scientifique
Geometrical Isomerism Studies
Cyclohexylmethanesulfonyl Chloride and its derivatives have been instrumental in the study of geometrical isomerism. For instance, in a study by King and Durst (1966), phenylmethanesulfonyl chloride reacted with triethylamine, demonstrating geometrical isomerism around a carbon-sulfur double bond (King & Durst, 1966).
Polymer Synthesis
Cyclohexylmethanesulfonyl Chloride-related compounds have been used in polymer synthesis. Karia and Parsania (1999) synthesized cardo polysulfonates using diphenylmethane-4,4-disulfonyl chloride. This process involved interfacial polycondensation, showcasing the chemical's utility in creating complex polymer structures (Karia & Parsania, 1999).
Sulfur Transfer Chemistry
Another application is in sulfur transfer chemistry. Abu-Yousef and Harpp (1994) discussed the use of triphenylmethanesulfenyl chloride as a precursor for diatomic sulfur transfer in various chemical reactions. This illustrates the role of such compounds in facilitating complex chemical transformations (Abu-Yousef & Harpp, 1994).
Novel Synthetic Methods
Cyclohexylmethanesulfonyl Chloride-related compounds have also led to novel methods in chemical synthesis. Chen et al. (2014) developed a method for forming 2-arylsulfanylphenols using cyclohexanones. This process represents a new avenue for creating complex organic molecules (Chen et al., 2014).
Methyl Sulfonamide Synthesis
In pharmaceutical chemistry, these compounds are used in the synthesis of various sulfonamides. Zhao Li-fang (2002) discussed synthesizing methyl sulfonamide using methanesulfonyl chloride, highlighting its importance in producing commercially significant compounds (Zhao Li-fang, 2002).
Cross-Coupling Reactions
Cyclohexylmethanesulfonyl Chloride derivatives have been utilized in cross-coupling reactions. Dubbaka and Vogel (2003) discussed the Stille cross-coupling of arene and phenylmethanesulfonyl chlorides with organostannanes, providing a new method for generating carbon-carbon bonds, critical in organic and medicinal chemistry(Dubbaka & Vogel, 2003).
Asymmetric Cyclopropanation
The compound's derivatives are also key in asymmetric cyclopropanation. Davies et al. (1996) used rhodium N-(arylsulfonyl)prolinate for catalyzing vinyldiazomethanes decomposition, demonstrating a highly selective method for functionalized cyclopropanes synthesis (Davies et al., 1996).
Nanofiltration Membrane Fabrication
In materials science, these compounds aid in fabricating nanofiltration membranes. Chen et al. (2015) reported on a novel thin-film composite polyamide membrane formed by interfacial polymerization of 1,4-diaminocyclohexane and trimesoyl chloride. The presence of sodium N-cyclohexylsulfamate improved water flux and salt rejection, showcasing its application in water purification technologies (Chen et al., 2015).
Propriétés
IUPAC Name |
cyclohexylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZPMGQCWZOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397659 | |
| Record name | Cyclohexylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmethanesulfonyl Chloride | |
CAS RN |
4352-30-1 | |
| Record name | Cyclohexylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylmethane sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)
![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)



